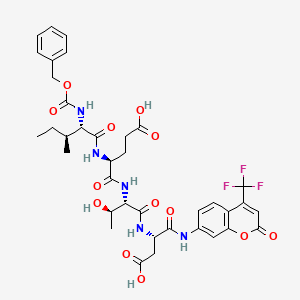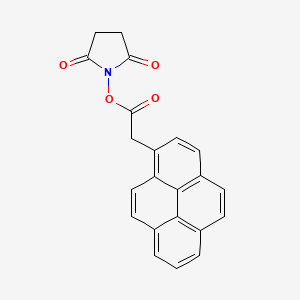
Z-Ietd-afc
Overview
Description
Z-IETD-AFC, also known as N-[(phenylmethoxy)carbonyl]-L-isoleucyl-L-α-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, is a fluorogenic substrate used primarily for detecting the activity of caspase-8 and granzyme B. Upon enzymatic cleavage by these proteases, it releases 7-amino-4-trifluoromethylcoumarin, which exhibits fluorescence. This property makes it a valuable tool in various biochemical assays .
Mechanism of Action
Target of Action
The primary targets of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin are caspase 8 and granzyme B . These are proteolytic enzymes involved in the initiation and execution of apoptosis, a form of programmed cell death.
Mode of Action
Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin acts as a fluorogenic substrate for caspase 8 and granzyme B . It is cleaved by these enzymes during the process of apoptosis.
Biochemical Pathways
The compound is involved in the apoptotic pathway . Specifically, it is part of the sequence of amino acid residues 172-175 of procaspase 3 . During apoptosis, this sequence is cleaved to produce the p12 subunit and a p20 peptide, which is further cleaved to form the p17 subunit of mature caspase 3 .
Result of Action
The cleavage of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin by caspase 8 and granzyme B results in the production of the p12 subunit and a p20 peptide, which is further cleaved to form the p17 subunit of mature caspase 3 . This is a key step in the execution phase of apoptosis, leading to programmed cell death.
Biochemical Analysis
Biochemical Properties
Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin interacts with enzymes such as caspase 8 and granzyme B . These interactions are crucial in biochemical reactions, particularly in the process of apoptosis .
Cellular Effects
The effects of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin on cells are primarily related to its role in apoptosis. It influences cell function by interacting with specific enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-IETD-AFC involves multiple steps, starting with the protection of amino acids and the coupling of these protected amino acids to form the peptide chain. The final step involves the attachment of the fluorogenic group, 7-amino-4-trifluoromethylcoumarin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated peptide synthesizers and high-performance liquid chromatography for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Z-IETD-AFC primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for caspase-8 and granzyme B, which cleave the peptide bond, releasing the fluorogenic group .
Common Reagents and Conditions: The enzymatic reactions typically occur under physiological conditions, with buffers maintaining a pH around 7.4. Common reagents include dithiothreitol and ethylenediaminetetraacetic acid, which are used to maintain the activity of the enzymes .
Major Products Formed: The major product formed from the cleavage of this compound is 7-amino-4-trifluoromethylcoumarin, which exhibits fluorescence with excitation and emission maxima at 400 nm and 505 nm, respectively .
Scientific Research Applications
Z-IETD-AFC is widely used in scientific research, particularly in the fields of cell biology, biochemistry, and medicine. Its primary application is in the detection and quantification of caspase-8 and granzyme B activity, which are crucial in the study of apoptosis and immune responses .
In Chemistry: In chemical research, this compound is used to study enzyme kinetics and the specificity of proteases. It helps in understanding the catalytic mechanisms of these enzymes .
In Biology: In biological research, it is used to monitor apoptosis in cell cultures. The fluorescence emitted upon cleavage by caspase-8 serves as an indicator of apoptotic activity .
In Medicine: In medical research, this compound is used to study diseases where apoptosis plays a key role, such as cancer and neurodegenerative disorders. It helps in screening potential therapeutic agents that modulate caspase-8 activity .
In Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify compounds that affect caspase-8 activity. This is crucial in the development of drugs targeting apoptotic pathways .
Comparison with Similar Compounds
- Z-DEVD-AFC
- Z-LEHD-AFC
- Z-VEID-AFC
Comparison: While all these compounds are fluorogenic substrates for different caspases, Z-IETD-AFC is unique in its specificity for caspase-8 and granzyme B. This specificity makes it particularly valuable in studies focusing on these enzymes. Other compounds like Z-DEVD-AFC are specific for caspase-3, and Z-LEHD-AFC is specific for caspase-9 .
This compound stands out due to its high sensitivity and specificity, making it a preferred choice in apoptosis research involving caspase-8 and granzyme B .
Properties
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F3N5O13/c1-4-18(2)30(45-36(56)57-17-20-8-6-5-7-9-20)34(54)42-24(12-13-27(47)48)32(52)44-31(19(3)46)35(55)43-25(16-28(49)50)33(53)41-21-10-11-22-23(37(38,39)40)15-29(51)58-26(22)14-21/h5-11,14-15,18-19,24-25,30-31,46H,4,12-13,16-17H2,1-3H3,(H,41,53)(H,42,54)(H,43,55)(H,44,52)(H,45,56)(H,47,48)(H,49,50)/t18-,19+,24-,25-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIFCAJYIPUCJW-QXPVPWKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F3N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746702 | |
| Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219138-02-0 | |
| Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






